H-Hyp-amc

Vue d'ensemble

Description

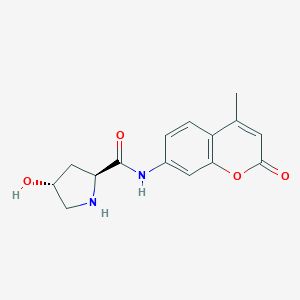

H-Hyp-amc, also known as (2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide, is a compound with the molecular formula C15H16N2O4 and a molecular weight of 288.3 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Hyp-amc involves the use of trans-4-hydroxyproline as a key intermediate. The synthetic route typically includes the hydroxylation of proline to produce trans-4-hydroxyproline, followed by coupling with 4-methyl-2-oxochromen-7-yl to form the final product . The reaction conditions often involve the use of specific enzymes and cofactors to facilitate the hydroxylation process, as well as controlled temperature and pH to optimize the yield .

Industrial Production Methods

For industrial production, microbial fermentation is a common method used to produce trans-4-hydroxyproline, which is then converted to this compound. This process involves the use of genetically engineered Escherichia coli strains that express the necessary enzymes for hydroxylation and coupling reactions . The fermentation process is optimized by controlling the supply of nutrients, oxygen, and cofactors to maximize the production yield .

Analyse Des Réactions Chimiques

Types of Reactions

H-Hyp-amc undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the chromenone moiety can be reduced to form alcohols.

Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

H-Hyp-amc has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of H-Hyp-amc involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the modulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and context in which this compound is used .

Comparaison Avec Des Composés Similaires

H-Hyp-amc can be compared with other similar compounds, such as:

Trans-4-hydroxyproline: A key intermediate in the synthesis of this compound, known for its role in collagen synthesis and various biological activities.

4-methyl-2-oxochromen-7-yl derivatives: Compounds with similar chromenone moieties that exhibit various biological activities, including antioxidant and anti-inflammatory properties.

This compound is unique due to its specific combination of the pyrrolidine and chromenone moieties, which confer distinct chemical and biological properties .

Activité Biologique

H-Hyp-amc, also known as H-Hydroxyproline-7-amido-4-methylcoumarin, is a synthetic compound widely recognized for its utility in biochemical research, particularly in studying enzyme activity and specificity. This article delves into its biological activity, mechanisms of action, applications in various fields, and relevant case studies.

This compound is characterized by its fluorogenic properties, which make it an effective substrate for enzymatic assays. Upon enzymatic hydrolysis, the amide bond between L-hydroxyproline and 7-amido-4-methylcoumarin is cleaved, releasing a highly fluorescent coumarin derivative. This reaction can be quantitatively measured to assess enzymatic activity.

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₄ |

| Molecular Weight | 273.28 g/mol |

| Solubility | Soluble in water and organic solvents |

| Fluorescence Emission Peak | ~460 nm |

Biological Applications

This compound has numerous applications across various scientific disciplines:

- Biochemistry : Used as a fluorogenic substrate in assays to study protease activity.

- Cell Biology : Employed in cell-based assays to monitor proteolytic processes.

- Clinical Diagnostics : Utilized to detect enzyme deficiencies or abnormalities in clinical samples.

- Pharmaceutical Research : Involved in high-throughput screening for potential enzyme inhibitors or activators.

Research Findings

Recent studies have highlighted the significance of this compound in enzyme kinetics and specificity. For instance, it has been used to investigate the activity of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases. The findings suggest that this compound can serve as a valuable tool for understanding enzyme behavior under pathological conditions.

Case Study: Prolyl Oligopeptidase Activity

A study analyzed POP activity in patients with relapsing-remitting multiple sclerosis (MS). The research demonstrated that plasma POP activity decreased with increased disability status, indicating a potential link between enzyme activity and disease progression.

- Study Findings :

Enzymatic Assays Using this compound

The enzymatic hydrolysis of this compound can be performed under physiological conditions using various proteases. The fluorescence emitted from the cleaved product allows for real-time monitoring of enzymatic reactions.

Table 2: Enzymes Tested with this compound

| Enzyme | Source | Activity Observed |

|---|---|---|

| Trypsin | Bovine pancreas | High |

| Chymotrypsin | Bovine pancreas | Moderate |

| Papain | Papaya latex | Low |

Propriétés

IUPAC Name |

4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWCKAVECMRKHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657587 | |

| Record name | 4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77471-43-3 | |

| Record name | 4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.